molecular formula C32H54S2Sn2 B6594462 (4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane CAS No. 1160823-80-2

(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane

Cat. No.: B6594462
CAS No.: 1160823-80-2
M. Wt: 740.3 g/mol
InChI Key: DQOPTYDNSDZKKC-UHFFFAOYSA-N
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Description

(4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane is a complex organotin compound that features a thieno2,3-fbenzothiol core substituted with trimethylstannyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane typically involves the following steps:

  • Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno2,3-fbenzothiol core.
  • Introduction of Dioctyl Substituents : Dioctyl groups are introduced via alkylation reactions, often using octyl halides in the presence of a base.
  • Stannylation : The final step involves the introduction of trimethylstannyl groups through a stannylation reaction, typically using trimethyltin chloride in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can be carried out to modify the stannyl groups or the thieno2,3-fbenzothiol core.
  • Substitution : The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution : Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane has several scientific research applications:

  • Organic Electronics : The compound is used in the development of organic semiconductors and conductive polymers.
  • Materials Science : It is studied for its potential in creating novel materials with unique electronic properties.
  • Biological Research : The compound’s interactions with biological molecules are explored for potential biomedical applications.
  • Industrial Applications : It is investigated for use in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylstannyl groups can participate in coordination chemistry, while the thieno2,3-fbenzothiol core can engage in π-π interactions and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds:

  • (4,8-dioctylthieno2,3-fbenzothiol-6-yl)-trimethylstannane : Lacks one trimethylstannyl group.
  • (4,8-dioctyl-2-trimethylsilylthieno2,3-fbenzothiol-6-yl)-trimethylsilyl : Substitutes trimethylstannyl groups with trimethylsilyl groups.

Uniqueness: (4,8-dioctyl-2-trimethylstannylthieno2,3-fbenzothiol-6-yl)-trimethylstannane is unique due to the presence of two trimethylstannyl groups, which can significantly influence its chemical reactivity and electronic properties. This makes it particularly valuable for applications in organic electronics and materials science.

Properties

IUPAC Name

(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-21-23-17-19-28-26(23)22(24-18-20-27-25(21)24)16-14-12-10-8-6-4-2;;;;;;;;/h17-18H,3-16H2,1-2H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOPTYDNSDZKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)CCCCCCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54S2Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128002
Record name 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160823-80-2
Record name 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160823-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[4,8-Dioctylbenzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4,8-dioctylbenzo[1,2-b:4,5-b′]dithiophene (782 mg, 1.89 mmol) in dry tetrahydrofuran (36 mL) was added n-butyllithium (2.5 M in hexane, 1.66 mL, 4.15 mmol) at −78° C. After 1 hour, trimethyltin chloride (877 mg, 4.40 mmol) was added in one portion. The mixture was stirred at room temperature for 2 hours, poured into water and extracted with ether three times. The organic layer was washed with brine and dried over anhydrous MgSO4. Upon evaporating the solvent, a pale yellow oil was obtained (1.03 g, yield 74%). Upon standing for one week, yellow crystals emerged and were collected (413 mg, yield 29%). 1H NMR (CDCl3, 500 MHz) δ=7.51 (s, 2H), 3.22 (t, J=8.0 Hz, 4H), 1.76-1.89 (m, 4H), 1.45-1.54 (m, 4H), 1.22-1.45 (bs, 16H), 0.90 (t, J=7.0 Hz, 6H), 0.47 (s, 18H).
Name
4,8-dioctylbenzo[1,2-b:4,5-b′]dithiophene
Quantity
782 mg
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
877 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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